Ethyl 4-propionamidocinnamate

Description

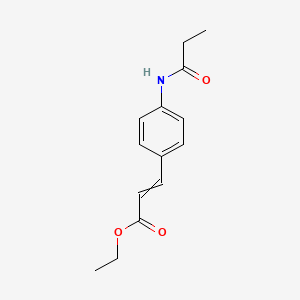

Ethyl 4-propionamidocinnamate is an ester derivative of cinnamic acid, featuring a propionamide group (-NHCOCH2CH3) at the para position of the phenyl ring (Figure 1). This structural motif combines the aromaticity of cinnamate with the hydrogen-bonding capacity of the amide group, making it a candidate for applications in medicinal chemistry and material science. The propionamide modification likely enhances lipophilicity and metabolic stability compared to its amino counterpart, traits critical for drug design .

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 3-[4-(propanoylamino)phenyl]prop-2-enoate |

InChI |

InChI=1S/C14H17NO3/c1-3-13(16)15-12-8-5-11(6-9-12)7-10-14(17)18-4-2/h5-10H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

MLSCLKJEQWWMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C=CC(=O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-propionamidocinnamate undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide groups:

| Reaction Type | Conditions | Catalyst/Reagent | Product |

|---|---|---|---|

| Ester hydrolysis | Aqueous HCl (acidic) or NaOH (basic) | H₃O⁺ or OH⁻ | 4-Propionamidocinnamic acid |

| Amide hydrolysis | Strong acidic (e.g., H₂SO₄) | H₂O, heat | 4-Aminocinnamic acid + propionic acid |

-

Mechanistic Insight :

-

Ester hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the carbonyl carbon. Basic conditions deprotonate intermediates, accelerating reaction rates.

-

Amide hydrolysis requires harsh conditions due to resonance stabilization. Acidic hydrolysis protonates the carbonyl oxygen, weakening the C–N bond.

-

Hydrogenation

The α,β-unsaturated ester moiety undergoes catalytic hydrogenation:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | Ethyl 4-propionamidohydrocinnamate | 85–92% |

-

Stereochemical Outcome : Syn addition of hydrogen across the double bond yields a saturated hydrocinnamate derivative.

Esterification and Transesterification

The ethyl ester group participates in alcohol exchange reactions:

| Reaction Type | Conditions | Catalyst | Product |

|---|---|---|---|

| Transesterification | Methanol, H₂SO₄, reflux | Acid | Mthis compound |

| Esterification (acid) | Propionic acid, DCC, DMAP | DCC/DMAP | 4-Propionamidocinnamoyl propionate |

-

Key Data :

-

Transesterification with methanol achieves >90% conversion in 6 hours.

-

DCC-mediated esterification preserves the amide group while introducing new ester functionalities.

-

Coupling and Cyclization Reactions

The cinnamate backbone participates in cyclocondensation and multi-component reactions:

Pechmann Condensation

This compound’s ester group reacts with phenols under acid catalysis to form coumarin derivatives:

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Resorcinol + this compound | FeCl₃·6H₂O (10 mol%) | Toluene, reflux, 16h | 7-Propionamido-4-methylcoumarin | 88% |

Biginelli Reaction

In a one-pot synthesis, it reacts with aldehydes and urea to form dihydropyrimidinones:

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde + this compound + Urea | Granite | EtOH, reflux, 24h | 4-Phenyl-3,4-dihydropyrimidinone derivative | 68% |

Nucleophilic Additions

The α,β-unsaturated system undergoes 1,4-additions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagent | THF, 0°C → RT | Ethyl 4-propionamido-β-alkylcinnamate |

| H₂O (acidic) | H₃O⁺, MeCN, 50°C | Ethyl 4-propionamido-β-hydroxycinnamate |

-

Mechanism : Conjugate addition via the Michael reaction, stabilized by the electron-withdrawing amide group .

Oxidation Reactions

Controlled oxidation of the alkene or ester group:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | 4-Propionamidobenzoic acid |

| Ozone (O₃) | CH₂Cl₂, -78°C | 4-Propionamidobenzaldehyde + oxalate |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cinnamate Esters

Ethyl 4-Aminocinnamate

- Structural Difference : Replaces the propionamide group with an -NH2 moiety.

- Properties : Lower molecular weight (221.24 g/mol vs. ~277.31 g/mol for the propionamide analog) and higher solubility in polar solvents due to the primary amine’s hydrophilicity.

- The propionamide variant may exhibit enhanced membrane permeability due to increased logP (predicted ~2.5 vs. ~1.8 for the amino analog) .

Other Cinnamate Derivatives

- Ethyl 3-(4-hydroxyphenyl)acrylate: Features a hydroxyl group instead of an amide. This substitution reduces logP (predicted ~1.5) and increases hydrogen-bond donor capacity, impacting bioavailability .

Piperidine-Based Esters

Compounds like ethyl 2-(piperidin-4-yl)acetate () and 2,2,6,6-tetramethylpiperidin-4-yl esters () share ester functionalities but differ in core structure:

- Ethyl 2-(piperidin-4-yl)acetate : Contains a piperidine ring, contributing to basicity (pKa ~10.5) and higher TPSA (Topological Polar Surface Area: ~46 Ų vs. ~80 Ų for ethyl 4-propionamidocinnamate due to the amide group) .

- Alkyl Chain Effects: highlights that increasing alkyl chain length (e.g., methyl to nonyl esters) elevates logP and reduces aqueous solubility. This compound’s propionamide group may balance lipophilicity and solubility better than longer-chain analogs.

Propionamide-Containing Compounds

- p-Aminopropiophenone Derivatives (): These aromatic ketones (e.g., 4'-Aminopropiophenone) lack the cinnamate ester but share the propionamide motif.

Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Predicted logP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 277.31 | 2.5 | 80 | 1 (amide NH) | 4 (ester O, amide O) |

| Ethyl 4-aminocinnamate | 221.24 | 1.8 | 71 | 2 (-NH2) | 3 (ester O) |

| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | 1.2 | 46 | 1 (piperidine NH) | 2 (ester O) |

| p-Aminopropiophenone | 163.20 | 1.0 | 43 | 2 (-NH2) | 1 (ketone O) |

Key Research Findings

- Bioactivity: this compound’s amide group may enhance antifungal activity compared to ethyl 4-aminocinnamate, as seen in turmeric and ginger extracts where amide derivatives show stronger inhibition of fungal pathogens .

- Metabolic Stability : Piperidine-based esters () exhibit lower CYP450 inhibition than aromatic amides, suggesting this compound might require structural optimization to avoid drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-propionamidocinnamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include condensation reactions between 4-aminocinnamic acid derivatives and propionyl chloride, followed by esterification. Solvent selection (e.g., dichloromethane vs. DMF) and catalysts (e.g., HOBt/DCC for amidation) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validate purity using HPLC (≥95%) and NMR (absence of residual solvents) .

- Key Variables : Temperature, stoichiometry, and solvent polarity. Pre-trial experiments to optimize these parameters are recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR for structural confirmation (e.g., amide proton at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).

- HPLC-MS : Quantify purity and detect byproducts; use C18 columns with acetonitrile/water gradients.

- FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm) .

Q. What preliminary pharmacological models are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT) with controlled variables (pH, temperature, cell line selection). For in vivo studies, apply PICOT frameworks:

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Dose ranges (10–100 mg/kg).

- Comparison : Placebo vs. active controls.

- Outcome : Biomarker quantification (ELISA).

- Time : Acute (24–72 hr) vs. chronic (4-week) exposure .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be systematically optimized using Design of Experiments (DoE)?

- Methodological Answer : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions. For example:

- Factors : 3 levels of temperature (25°C, 50°C, 80°C).

- Response : Yield (%) and purity (HPLC area%).

- Analysis : ANOVA to identify significant factors (p < 0.05). Software tools like Minitab or JMP are recommended .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma. Compare stability profiles via accelerated stability testing (40°C/75% RH). Computational modeling (e.g., DFT for hydrolysis pathways) can predict reactive sites .

Q. How do crystallographic data and solubility profiles of this compound inform formulation strategies?

- Methodological Answer : Perform X-ray diffraction to determine crystal packing and polymorphism. Solubility studies in biorelevant media (FaSSIF/FeSSIF) guide salt or co-crystal formulations. Use Hansen solubility parameters to select excipients .

Q. What statistical methods are appropriate for resolving contradictions in bioactivity data across independent studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Sensitivity analysis (e.g., leave-one-out) identifies outliers. Report 95% confidence intervals and I statistics for inconsistency .

Q. How can comparative studies between this compound and structural analogs address structure-activity relationship (SAR) gaps?

- Methodological Answer : Synthesize analogs with modified amide/ester groups. Test bioactivity in parallel assays. Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity. Report IC values with SEM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.